(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
CAS No.: 2229263-59-4
Cat. No.: VC6973841
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2229263-59-4 |
|---|---|
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 |
| IUPAC Name | 3-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3.2ClH/c9-8-4-7(5-8)6-11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H |
| Standard InChI Key | GUBSPZDVKLWTHU-UHFFFAOYSA-N |
| SMILES | C1C(CC1N)CN2C=CC=N2.Cl.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a cyclobutane ring substituted at the 1- and 3-positions. The 1-position hosts an amine group, while the 3-position connects to a pyrazole ring via a methylene (-CH2-) bridge. The dihydrochloride salt introduces two chloride counterions, protonating the amine to improve solubility.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅Cl₂N₃ | |
| Molecular Weight | 224.13 g/mol | |
| IUPAC Name | 3-(pyrazol-1-ylmethyl)cyclobutan-1-amine; dihydrochloride | |
| Stereochemistry | (1R,3r) configuration |
The (1R,3r) designation indicates absolute configuration at carbon 1 (R) and relative cis-configuration at carbon 3 (r), distinguishing it from stereoisomers like (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride (CAS No. 2260918-02-1), which lacks the methylene bridge and exhibits different spatial geometry .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. The cyclobutane ring’s strain induces distinct proton coupling patterns in ¹H NMR, while the pyrazole’s aromatic protons resonate near δ 7.5–7.8 ppm. High-resolution MS typically shows a molecular ion peak at m/z 224.13, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three stages:
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Cyclobutane Formation: [2+2] photocycloaddition or ring-closing metathesis generates the strained cyclobutane core.
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Functionalization: A Mannich reaction introduces the pyrazole-methyl group at the 3-position.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclobutane Formation | UV light, dichloromethane, 0°C | 45–50% |
| Methylene Bridge Addition | Pyrazole, formaldehyde, NaOH, ethanol | 60–65% |
| Salt Formation | HCl (2 eq), ethanol, reflux | >95% |
Challenges and Solutions
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Ring Strain: The cyclobutane’s instability necessitates low-temperature reactions to prevent ring-opening.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the (1R,3r) configuration.
Physicochemical and Pharmacological Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits improved water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Stability studies indicate no decomposition under ambient conditions for 6 months.
| Compound | Molecular Weight | Key Feature | Potential Use |
|---|---|---|---|
| (1R,3r)-Target Compound | 224.13 | Methylene-pyrazole bridge | Kinase inhibition |
| 3-(1H-Pyrazol-1-yl)cyclobutan-1-amine | 137.18 | Direct pyrazole attachment | Fragment-based drug design |
| (1r,3r)-Stereoisomer | 210.11 | No methylene bridge | Biochemical tool compound |
Research Applications and Future Directions
Current Uses
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Chemical Biology: Serves as a scaffold for probing protein-ligand interactions via X-ray crystallography.
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Library Development: Included in combinatorial libraries for high-throughput screening against cancer targets.
Knowledge Gaps and Opportunities
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In Vivo Studies: Pharmacokinetic and toxicity profiles remain uncharacterized.
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Target Identification: Proteome-wide binding studies could reveal novel targets.
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